The Structural Symphony of 2,4-Dimethoxy Benzamides: An In-Depth Guide to Their Structure-Activity Relationship
The Structural Symphony of 2,4-Dimethoxy Benzamides: An In-Depth Guide to Their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethoxybenzamide scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile template for the design of a diverse array of biologically active compounds. The strategic placement of two methoxy groups on the benzoyl moiety profoundly influences the molecule's electronic and conformational properties, predisposing it to interact with a range of biological targets. This technical guide delves into the intricate structure-activity relationships (SAR) of 2,4-dimethoxybenzamide derivatives, offering a comprehensive analysis of how subtle molecular modifications translate into significant pharmacological outcomes, with a primary focus on their anticancer and anticonvulsant activities.
The Core Scaffold: More Than Just a Sum of its Parts
The 2,4-dimethoxy substitution pattern on the phenyl ring is not arbitrary. The methoxy group at the 2-position (ortho) can engage in intramolecular hydrogen bonding with the amide proton, influencing the planarity and conformational rigidity of the molecule. The 4-position (para) methoxy group, on the other hand, primarily exerts a strong electron-donating effect, modulating the overall electron density of the aromatic ring and its potential for π-π stacking interactions with biological macromolecules. This unique electronic and steric arrangement provides a stable and favorable platform for molecular recognition by various enzymes and receptors.
Anticancer Activity: Targeting the Cellular Machinery of Proliferation
Recent research has illuminated the potential of 2,4-dimethoxybenzamide derivatives as potent anticancer agents, with a notable emphasis on their role as tubulin polymerization inhibitors. These compounds often target the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which are critical for mitotic spindle formation and cell division.[1][2][3]
Key Structural-Activity Relationship Insights for Anticancer Activity:
The primary point of diversification for these derivatives is the N-substituent of the benzamide. The nature of this substituent is a critical determinant of antiproliferative potency.
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Aromatic and Heterocyclic Substituents: The introduction of various aryl and heteroaryl moieties at the amide nitrogen has proven to be a fruitful strategy. For instance, N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide has demonstrated excellent cytotoxicity against lung (A549) and colon (SW480) cancer cell lines, with IC50 values in the low micromolar to nanomolar range. This highlights the importance of a multi-ring system that can effectively occupy the binding pocket of the biological target.
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Linker Flexibility and Composition: The linker connecting the 2,4-dimethoxybenzoyl core to other pharmacophoric elements plays a crucial role. In a series of 2-amino-N-methoxybenzamides, the overall molecular architecture allowed for significant interaction with the EGFR kinase domain, suggesting that the linker's length and rigidity are key to optimizing binding affinity.
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Influence of Methoxy Groups: While this guide focuses on the 2,4-dimethoxy pattern, it is noteworthy that the isomeric 3,4,5-trimethoxyphenyl group is a well-established pharmacophore for tubulin inhibitors, often referred to as the "A-ring" that interacts with the colchicine site.[2][4][5] The 2,4-dimethoxy substitution pattern can be considered a bioisosteric variation, and its effectiveness suggests that not all three methoxy groups of the classic trimethoxyphenyl ring are essential for potent activity.
Quantitative Analysis of Anticancer Activity:
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |
| 5o | 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-6-yl | A549 (Lung) | 0.15 |
| SW480 (Colon) | 3.68 | ||
| 10 [1] | N-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamide | HCT 116 (Colon) | 2.2 |
| MCF-7 (Breast) | 4.4 | ||
| 11 [1] | N-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide | HCT 116 (Colon) | 3.7 |
| MCF-7 (Breast) | 1.2 | ||
| 12 [1] | N-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamide | MCF-7 (Breast) | 3.1 |
Note: Data for compounds 10, 11, and 12 are for structurally related methoxy- and hydroxy-substituted benzamides, providing valuable context for the broader class.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
A standard and reliable method to assess the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
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Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT 116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
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Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours.
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MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
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Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO or isopropanol.
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Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Tubulin Polymerization Inhibition
The diagram below illustrates the mechanism by which 2,4-dimethoxybenzamide derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Anticonvulsant Activity: Modulating Neuronal Excitability
Derivatives of the 2,4-dimethoxy scaffold have also shown promise as anticonvulsant agents. Epilepsy is characterized by excessive neuronal excitability, and compounds that can modulate this activity are of significant therapeutic interest.[6][7]
Key Structural-Activity Relationship Insights for Anticonvulsant Activity:
While direct SAR studies on 2,4-dimethoxybenzamides as anticonvulsants are less common, related structures provide valuable insights. The general pharmacophore for many anticonvulsants includes a hydrophobic aryl ring, a hydrogen-bonding domain, and another hydrophobic/aryl group at a specific distance.
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N-Substitution: In a series of (R)-N-(4′-substituted)benzyl 2-acetamido-3-methoxypropionamides, it was found that non-bulky substituents at the 4'-position of the benzyl ring, regardless of their electronic properties, led to excellent anticonvulsant activity in the maximal electroshock (MES) seizure model.[8] This suggests that steric factors on the N-substituent are critical for fitting into the target binding site.
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Positional Isomerism: For substituted N-benzyl derivatives of 2-acetamido-3-methoxypropionamide, the order of anticonvulsant activity was found to be 4' (para) > 3' (meta) > 2' (ortho), underscoring the importance of the substituent's position on the N-aryl ring.[4][8]
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Isatin-based Derivatives: A series of isatin-based derivatives incorporating a benzamide moiety, including those with methoxy substitutions on the N-phenyl ring, displayed significant anti-seizure activity in both MES and pentylenetetrazole (PTZ) models. Specifically, derivatives with a 2-methoxy or 4-methoxy group on the N-phenyl ring showed potent activity.[6]
Quantitative Analysis of Anticonvulsant Activity:
| Compound ID | N-Substituent | Seizure Model | ED50 (mg/kg) |
| 4j [6] | (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(2-methoxyphenyl)benzamide | MES | >30 |
| PTZ | >30 | ||
| 4l [6] | (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-methoxyphenyl)benzamide | MES | >30 |
| PTZ | >100 | ||
| 14 [9] | 3-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-2-phenylacetamide | MES | 49.6 |
| scPTZ | 67.4 | ||
| 6 Hz (32 mA) | 31.3 |
Note: Data for compounds 4j and 4l are for related methoxy-substituted benzamides. Compound 14 is included to provide context for ED50 values in common seizure models.
Experimental Protocol: Anticonvulsant Screening
The anticonvulsant potential of novel compounds is typically assessed using a battery of in vivo models in rodents, most commonly mice. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard initial screens.
Step-by-Step Methodology:
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Animal Preparation: Male Swiss mice (or other appropriate rodent strain) are used. The test compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).
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Compound Administration: The compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle.
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Maximal Electroshock (MES) Test:
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At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
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The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
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The animals are observed for the presence or absence of clonic seizures lasting for at least 5 seconds within a 30-minute observation period.
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-
Data Analysis: The number of animals protected from seizures at each dose is recorded. The ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.
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Neurotoxicity Assessment (Rotarod Test): To assess for potential motor impairment, mice are placed on a rotating rod (e.g., 6 rpm). The ability of the animal to remain on the rod for a set period (e.g., 1 minute) is recorded. The TD50 (the dose at which 50% of the animals fail the test) is determined.
Logical Relationship in Anticonvulsant SAR
The following diagram illustrates the key structural considerations for designing 2,4-dimethoxybenzamide derivatives with potential anticonvulsant activity.
Synthesis of 2,4-Dimethoxybenzamide Derivatives
The general synthetic route to N-substituted 2,4-dimethoxybenzamides is a straightforward and versatile process, typically involving the amidation of 2,4-dimethoxybenzoic acid or its activated derivatives.
General Synthetic Workflow
The synthesis usually commences with the activation of the carboxylic acid group of 2,4-dimethoxybenzoic acid, followed by coupling with a desired amine.
Experimental Protocol: Synthesis of N-Aryl-2,4-dimethoxybenzamide
Step-by-Step Methodology:
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Acid Chloride Formation: To a solution of 2,4-dimethoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 eq) dropwise at 0°C. The reaction mixture is then refluxed for 2-4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2,4-dimethoxybenzoyl chloride.
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Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF). To this solution, the desired aryl amine (1.0-1.2 eq) and a base (e.g., triethylamine or pyridine, 1.5-2.0 eq) are added at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC).
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Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-2,4-dimethoxybenzamide.
Conclusion and Future Directions
The 2,4-dimethoxybenzamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realms of oncology and neurology. The structure-activity relationships explored herein underscore the critical role of the N-substituent in dictating the biological activity and target specificity. As anticancer agents, the focus remains on optimizing interactions with the colchicine binding site of tubulin, with ample opportunities to explore diverse heterocyclic N-substituents. In the context of anticonvulsant activity, a deeper understanding of the specific molecular targets will be crucial for rational drug design. Future research should aim to synthesize and evaluate a broader and more focused library of 2,4-dimethoxybenzamide derivatives to further refine the SAR and to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for preclinical and clinical development.
References
-
Zagorac, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139. [Link]
-
Pinney, K. G., et al. (2009). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(19), 6874-6886. [Link]
-
Romagnoli, R., et al. (2009). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(19), 6874-6886. [Link]
-
Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1248-1263. [Link]
-
National Center for Biotechnology Information. (2026). 2,4-Dimethoxybenzamide. PubChem Compound Summary for CID 239025. [Link]
-
Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1248-1263. [Link]
-
Fesat, H., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(6), 466-475. [Link]
-
El-Sayed, M. A. A., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Sci. Pharm., 88(3), 33. [Link]
-
Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
-
Mahdavi, M., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry. [Link]
-
Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
-
Vasyliev, M. V., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1122. [Link]
-
Büyüktimkin, N., et al. (2006). Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 30(2), 231-238. [Link]
-
Liu, Y., et al. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 220, 113449. [Link]
-
Chen, Y.-R., et al. (2023). Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors. Molecules, 28(7), 3020. [Link]
-
Shava, C., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PLoS Neglected Tropical Diseases, 17(4), e0011246. [Link]
-
Alda, M., et al. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(20), 14093-14112. [Link]
-
Jarosławska-Gąsior, K., et al. (2003). New anticonvulsant agents. Current Topics in Medicinal Chemistry, 3(8), 835-857. [Link]
-
Shang, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 1. [Link]
-
Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7350. [Link]
-
Kumar, A., et al. (2010). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. E-Journal of Chemistry, 7(4), 1279-1286. [Link]
-
Fletcher, S., et al. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 13(10), 1235-1240. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
